Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine
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Overview
Description
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine: is a tertiary phosphine compound with the molecular formula C26H33P. It is characterized by the presence of a phosphine group attached to a phenylvinyl-substituted phenyl ring, with two cyclohexyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly employed in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl-substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .
Mechanism of Action
The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .
Comparison with Similar Compounds
Dicyclohexylphenylphosphine: Similar structure but lacks the phenylvinyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tricyclohexylphosphine: Contains three cyclohexyl groups attached to the phosphorus atom.
Uniqueness: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is unique due to the presence of both cyclohexyl and phenylvinyl groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other phosphines may not be as effective .
Biological Activity
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a member of the phosphine family, characterized by its unique structure that includes a vinyl group attached to a phenyl ring. Phosphines are known for their versatility in organic synthesis and their applications in medicinal chemistry, particularly as ligands in catalysis and as potential therapeutic agents.
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphine derivatives, including this compound. One notable study investigated the cytotoxic effects of various phosphine compounds on cancer cell lines, specifically focusing on their ability to inhibit cell viability and induce apoptosis.
Cell Viability Assays
In vitro assays were conducted using human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cell lines. The results demonstrated that certain phosphine derivatives exhibited significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutics such as cisplatin. For instance, compounds similar in structure to this compound showed IC50 values ranging from 4.6 µM to 10.5 µM across different cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 5 | HeLa | 6.4 |
Compound 7 | Ishikawa | 10.5 |
Mechanisms of Action
The mechanisms underlying the anticancer activity of phosphine compounds include:
- Induction of Apoptosis : Phosphines can trigger apoptosis in cancer cells, characterized by increased levels of reactive oxygen species (ROS), which lead to DNA damage and subsequent cell cycle arrest .
- Cell Cycle Arrest : Studies indicated that certain phosphine derivatives caused significant cell cycle arrest in the S phase, reducing the number of cells in the G1 phase and increasing sub-G1 phase cells indicative of apoptosis .
- ROS Generation : The generation of ROS was found to be a critical factor in mediating the cytotoxic effects, leading to oxidative stress that disrupts cellular functions and promotes cell death .
Case Studies
Case Study 1: Phosphine Derivatives Against Cancer Cells
A study published in a peer-reviewed journal evaluated several phosphine derivatives for their antiproliferative activities against various human cancer cell lines. Among these, this compound was highlighted for its promising activity against HeLa cells. The study utilized flow cytometry to assess apoptosis and cell cycle dynamics, revealing that the compound effectively induced apoptosis through ROS-mediated pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationships of phosphines indicated that modifications to the phosphine structure significantly influenced biological activity. The presence of bulky groups such as cyclohexyl moieties enhanced lipophilicity and cellular uptake, contributing to increased cytotoxicity against cancer cells .
Properties
Molecular Formula |
C26H33P |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2 |
InChI Key |
YYPUOXYVBWNLGO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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